molecular formula C17H17N7O3 B2658719 (Z)-1-ethyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1203444-91-0

(Z)-1-ethyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2658719
CAS No.: 1203444-91-0
M. Wt: 367.369
InChI Key: HVNWMQRLVVLJRH-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-oxoindoline, which is a common scaffold in medicinal chemistry . It’s part of a class of compounds known as acetohydrazides .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds have been synthesized through the catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides .

Scientific Research Applications

Anticancer Potential

Research has shown that derivatives related to this compound have demonstrated significant activity against cancer cell lines. Specifically, novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides have been synthesized and displayed substantial activity against HT-29 colon cancer cell lines and moderate activity against leukemia K562 cell lines. Compound 10f was particularly notable for its efficacy against HT-29 colon cancer cell lines with an IC₅₀ value of 7.98 ± 0.05 μM, indicating its potent anticancer potential (Abdel‐Aziz et al., 2013).

Ultrasound-Assisted Synthesis

The compound and its derivatives have also been synthesized using ultrasound-assisted methods, highlighting a green synthesis approach. This technique promotes the synthesis of complex molecules with significant efficiency and environmental benefits. The process involves the use of ultrasound to facilitate the reaction, demonstrating the compound's role in innovative synthetic methodologies (Tiwari et al., 2018).

Pharmacological Applications

Further research has explored the compound's role in creating molecules with pharmacological relevance. For instance, studies on isatin coupled with thiazolidin‐4‐one derivatives have revealed potential anticonvulsant activities. These derivatives were synthesized using microwave irradiation and evaluated for their central nervous system (CNS) depressant activity, showcasing the compound's utility in developing novel therapeutics (Nikalje et al., 2015).

Antifungal and Theoretical Studies

Derivatives of this compound have been examined for their antifungal potential and subjected to theoretical studies through Density Functional Theory (DFT) approaches. This research not only highlights the compound's biological activity but also its utility in computational chemistry for understanding molecular properties and reactivity (Chaudhary et al., 2022).

Molecular Modeling in Cancer Treatment

Innovative approaches have also been applied to synthesize novel α-aminophosphonate derivatives of this compound, evaluated for their in vitro anticancer activity. The study emphasizes the compound's potential in developing dual inhibitors targeting enzyme tyrosine kinase and microtubules, offering insights into its application in cancer treatment (Tiwari et al., 2018).

Properties

IUPAC Name

1-ethyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3/c1-4-24-15(26)12-13(23(3)17(24)27)19-16(22(12)2)21-20-11-9-7-5-6-8-10(9)18-14(11)25/h5-8,18,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIJJUIYWHYXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)N=NC3=C(NC4=CC=CC=C43)O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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